molecular formula C24H25NO7S B11406306 N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406306
M. Wt: 471.5 g/mol
InChI Key: CRVKPAFPZYEGJX-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a variety of functional groups, including methoxybenzyl, dioxido tetrahydro thiophenyl, and chromene carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzyl chloride, tetrahydrothiophene, and 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The synthesis could involve:

    Nucleophilic substitution: to introduce the 3,4-dimethoxybenzyl group.

    Oxidation: to form the dioxido tetrahydro thiophenyl moiety.

    Amide coupling: to attach the chromene carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be further oxidized.

    Reduction: The carbonyl group in the chromene ring can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands. The presence of the chromene moiety suggests possible antioxidant or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The combination of functional groups might confer activity against certain diseases, such as cancer or neurodegenerative disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxybenzyl)-N-(tetrahydro-3-thiophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
  • N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxido-3-thiophenyl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness

The uniqueness of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE lies in its combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H25NO7S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H25NO7S/c1-15-4-6-20-18(10-15)19(26)12-23(32-20)24(27)25(17-8-9-33(28,29)14-17)13-16-5-7-21(30-2)22(11-16)31-3/h4-7,10-12,17H,8-9,13-14H2,1-3H3

InChI Key

CRVKPAFPZYEGJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4

Origin of Product

United States

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